molecular formula C10H11NO3 B2781345 (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one CAS No. 36176-47-3

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one

Cat. No.: B2781345
CAS No.: 36176-47-3
M. Wt: 193.202
InChI Key: UJKVHJAKMNMDHH-KHPPLWFESA-N
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Description

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11NO3. It is characterized by the presence of a hydroxyimino group and a methoxyphenyl group attached to a propan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one typically involves the reaction of 1-(4-methoxyphenyl)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles and oximes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: Similar structure but lacks the hydroxyimino group.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a bromo group instead of the hydroxyimino group.

    2-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Contains a hydroxy group instead of the hydroxyimino group.

Uniqueness

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is unique due to the presence of both the hydroxyimino and methoxyphenyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Biological Activity

(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one, with the molecular formula C10H11NO3, is a compound that has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a hydroxyimino group and a methoxyphenyl group attached to a propan-2-one backbone. Its unique structural characteristics contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 1-(4-methoxyphenyl)-2-propanone with hydroxylamine hydrochloride in the presence of a base like sodium acetate, under controlled conditions to ensure high yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1550 µg/mL
S. aureus1830 µg/mL
P. aeruginosa1270 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Specifically, it has shown efficacy against breast cancer and leukemia cell lines .

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis via caspase activation
HL-60 (Leukemia)15Cell cycle arrest and apoptosis

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyimino Group : This functional group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Methoxyphenyl Group : Enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

These interactions may lead to the modulation of various signaling pathways involved in cell survival and proliferation .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its dual functional groups, which confer unique reactivity and biological profiles.

Compound Key Features Biological Activity
1-(4-Methoxyphenyl)-2-propanoneLacks hydroxyimino groupLimited antimicrobial activity
2-Bromo-1-(4-methoxyphenyl)propan-1-oneContains bromo group instead of hydroxyiminoModerate anticancer effects
2-Hydroxy-1-(4-methoxyphenyl)propan-1-oneHydroxy group instead of hydroxyiminoAntioxidant properties

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability over 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups compared to controls .

Case Study 2: Antimicrobial Testing

In a series of antimicrobial susceptibility tests against clinical isolates, this compound demonstrated potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for further drug development .

Properties

IUPAC Name

(1E)-1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)10(11-13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKVHJAKMNMDHH-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NO)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/O)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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